molecular formula C26H37N5O7 B3061502 1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid CAS No. 116662-73-8

1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid

Cat. No.: B3061502
CAS No.: 116662-73-8
M. Wt: 531.6 g/mol
InChI Key: NDXIQTFRXMWLEQ-RQUKQETFSA-N
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Description

DU-1777, also known as 1-(N2-nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid, is a small molecule drug developed by Dainippon Pharmaceutical Co., Ltd. It is primarily recognized for its role as an angiotensin-converting enzyme inhibitor and potassium channel agonist. This compound was investigated for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension .

Preparation Methods

The synthesis of DU-1777 involves multiple steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the preparation involves the coupling of nicotinoyl-L-lysyl and gamma-D-glutamyl moieties to an octahydro-1H-indole-2-carboxylic acid backbone . Industrial production methods for such compounds typically involve large-scale organic synthesis techniques, including purification steps like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

DU-1777 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule, potentially altering its pharmacological properties.

    Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

    Hydrolysis: This reaction involves breaking down the compound in the presence of water, often leading to the formation of simpler molecules.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different derivatives with altered biological activity .

Scientific Research Applications

    Chemistry: As a model compound for studying angiotensin-converting enzyme inhibitors and potassium channel agonists.

    Biology: Investigated for its effects on cellular pathways and mechanisms related to hypertension.

    Medicine: Explored as a therapeutic agent for treating cardiovascular diseases, particularly hypertension.

    Industry: Potential applications in the pharmaceutical industry for developing new antihypertensive drugs.

Mechanism of Action

DU-1777 exerts its effects primarily through two mechanisms:

    Inhibition of Angiotensin-Converting Enzyme: By inhibiting this enzyme, DU-1777 prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure.

    Activation of Potassium Channels: DU-1777 acts as a potassium channel agonist, promoting the efflux of potassium ions from cells.

Comparison with Similar Compounds

DU-1777 can be compared with other angiotensin-converting enzyme inhibitors and potassium channel agonists:

    Captopril: Another angiotensin-converting enzyme inhibitor, but it does not have potassium channel agonist activity.

    Enalapril: Similar to DU-1777 in its angiotensin-converting enzyme inhibition but lacks the dual mechanism involving potassium channels.

    Lisinopril: An angiotensin-converting enzyme inhibitor with a longer duration of action compared to DU-1777.

The uniqueness of DU-1777 lies in its dual mechanism of action, combining angiotensin-converting enzyme inhibition with potassium channel activation, which may offer enhanced therapeutic benefits in managing hypertension .

Properties

CAS No.

116662-73-8

Molecular Formula

C26H37N5O7

Molecular Weight

531.6 g/mol

IUPAC Name

(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-6-amino-2-(pyridine-3-carbonylamino)hexanoyl]amino]-4-carboxybutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C26H37N5O7/c27-12-4-3-8-18(29-23(34)17-7-5-13-28-15-17)24(35)30-19(10-11-22(32)33)25(36)31-20-9-2-1-6-16(20)14-21(31)26(37)38/h5,7,13,15-16,18-21H,1-4,6,8-12,14,27H2,(H,29,34)(H,30,35)(H,32,33)(H,37,38)/t16-,18-,19+,20-,21-/m0/s1

InChI Key

NDXIQTFRXMWLEQ-RQUKQETFSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C3=CN=CC=C3)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C3=CN=CC=C3)C(=O)O

sequence

KEX

Synonyms

1-(N2-nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid
DU 1777
DU-1777

Origin of Product

United States

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